molecular formula C12H20S B1250564 3,4-Dibutylthiophene CAS No. 85932-61-2

3,4-Dibutylthiophene

Cat. No.: B1250564
CAS No.: 85932-61-2
M. Wt: 196.35 g/mol
InChI Key: FKXCQUBXKMXXBG-UHFFFAOYSA-N
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Description

3,4-Dibutylthiophene is an organic compound with the molecular formula C12H20S. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibutylthiophene can be synthesized through several methods. One common method involves the reaction of 3,4-dibromothiophene with n-butylmagnesium bromide in the presence of a nickel catalyst. The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibutylthiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like bromine or iodine in the presence of a catalyst can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Organic Electronics

3,4-Dibutylthiophene is primarily used as a building block in the synthesis of organic semiconductors. Its derivatives are essential in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films with good charge transport properties makes it valuable in electronic applications.

Research has indicated that this compound exhibits notable biological activities:

  • Antimicrobial Properties : In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
  • Anti-inflammatory Effects : In animal models, it has been reported to reduce inflammation markers such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and affecting key signaling pathways like ERK and p38 MAPK.
Activity Type Observed Effect Reference
AntimicrobialMIC = 32 µg/mL for S. aureus
Anti-inflammatoryReduced TNF-α and IL-6 levels
AnticancerInduced apoptosis in cancer cells

Materials Science

In materials science, this compound is used to create conductive polymers. For instance, poly(this compound) has been investigated for its electrochemical properties as a cathode material in aluminum-ion batteries. The compound's structural modifications enhance its electrochemical performance, achieving a discharge specific capacity of 110 mAh/g with a capacity retention rate of 92.7% after 1000 cycles.

Case Study 1: Antimicrobial Activity

In laboratory settings, the antimicrobial efficacy of this compound was evaluated against common pathogens. The results indicated significant antimicrobial activity with specific MIC values demonstrating its potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: Electrochemical Performance

A study focused on poly(this compound) as a cathode material for aluminum-ion batteries highlighted its superior electrochemical stability compared to conventional materials. This performance was attributed to the compound's unique molecular structure that enhances charge transport.

Mechanism of Action

The mechanism of action of 3,4-dibutylthiophene involves its interaction with various molecular targets and pathways. In organic electronics, it functions as a π-conjugated system, facilitating charge transport. In biological systems, its derivatives may interact with cellular targets, leading to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

  • 3,4-Dimethylthiophene
  • 3,4-Diethylthiophene
  • 3,4-Dipropylthiophene

Comparison: 3,4-Dibutylthiophene is unique due to its longer butyl side chains, which influence its solubility and reactivity compared to its methyl, ethyl, and propyl counterparts. This makes it particularly suitable for applications requiring specific solubility and electronic properties .

Biological Activity

3,4-Dibutylthiophene is an organic compound with the molecular formula C12H20S, classified as a thiophene derivative. This compound has garnered attention due to its unique chemical properties and potential biological activities, including antimicrobial and anticancer effects. Research into its biological activity is ongoing, with various studies exploring its mechanisms of action and applications in medicine and industry.

This compound can be synthesized through several methods, including:

  • Bromination of 3,4-dibromothiophene : This method involves the reaction with n-butylmagnesium bromide in the presence of a nickel catalyst, yielding the compound with a yield of approximately 78%.
  • Electropolymerization : This technique allows for the formation of conductive polymers from this compound, which can be useful in organic electronics .

Table 1: Synthesis Methods of this compound

MethodReaction ConditionsYield
Brominationn-Butylmagnesium bromide + Ni catalyst78%
ElectropolymerizationVaries (typically involves electrochemical conditions)Variable

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, a study demonstrated that certain thiophene derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways. One study found that derivatives of this compound could inhibit tumor cell proliferation significantly.

Anti-inflammatory Effects

Some studies have suggested that thiophene-based compounds, including this compound, may possess anti-inflammatory properties. This activity could be beneficial in treating conditions characterized by chronic inflammation; however, further research is needed to elucidate the specific mechanisms involved.

Table 2: Summary of Biological Activities

Biological ActivityFindingsReferences
AntimicrobialInhibits growth of Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryPotential to reduce inflammation

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets within cells. Its structure allows it to participate in π-π stacking interactions with cellular components, influencing cellular signaling pathways. Additionally, its ability to form reactive intermediates may contribute to its antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens. The results indicated a significant reduction in bacterial counts after treatment with the compound compared to controls.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human cancer cell lines treated with varying concentrations of this compound derivatives. The results showed dose-dependent inhibition of cell proliferation and increased rates of apoptosis as measured by flow cytometry.

Properties

IUPAC Name

3,4-dibutylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-3-5-7-11-9-13-10-12(11)8-6-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXCQUBXKMXXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CSC=C1CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461583
Record name 3,4-dibutylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85932-61-2
Record name 3,4-dibutylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Butylmagnesium bromide (140 mmol) was added dropwise at 0° C. to a mixture solution of 3,4-dibromothiophene (50 mmol) and [1,3-bis (diphenylphosphino)propane]dichloronickel(II) (0.3 mmol) in 100 mL of dry diethyl ether. The resulting mixture was heated and refluxed for 6 hours. The reaction mixture was combined with water, and extracted with diethyl ether. The extract solution was derived over magnesium sulfate, and the solvent was evaporated therefrom to obtain a crude product. The crude product was purified by silica gel column chromatography and by distillation to obtain the intended product (32 mmol) in a 64% yield.
Name
Butylmagnesium bromide
Quantity
140 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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